2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine

Catalog No.
S585760
CAS No.
1977-08-8
M.F
C18H19ClN4
M. Wt
326.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,...

CAS Number

1977-08-8

Product Name

2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine

IUPAC Name

8-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine

Molecular Formula

C18H19ClN4

Molecular Weight

326.8 g/mol

InChI

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-12-13(19)6-7-15(14)20-16-4-2-3-5-17(16)21-18/h2-7,12,20H,8-11H2,1H3

InChI Key

APOMSSAGEAOUGO-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(C=C4)Cl

Synonyms

105-056, 2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine, 2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine hydrochloride

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(C=C4)Cl

2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine, also known as Isoclozapine, is a chemical compound with the molecular formula C18H19ClN4C_{18}H_{19}ClN_{4} and a molecular weight of approximately 326.82 g/mol. This compound is classified under the dibenzo diazepine class, which is notable for its psychoactive properties. It is structurally related to clozapine, a well-known antipsychotic medication, but features distinct modifications that influence its pharmacological profile and biological activity .

The chemical behavior of 2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine can be characterized by its reactivity with various nucleophiles and electrophiles due to the presence of the chlorine atom and the piperazine moiety. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles in reactions that may yield derivatives with varied biological activities.
  • Condensation Reactions: The piperazine group can participate in condensation reactions to form more complex structures.
  • Electrophilic Aromatic Substitution: The aromatic rings in the structure can undergo electrophilic substitution, leading to further functionalization .

2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine exhibits significant biological activity, primarily as an antipsychotic agent. Its mechanism of action involves antagonistic effects on dopamine receptors, particularly D2 and serotonin receptors (5-HT2A). This profile suggests potential efficacy in treating schizophrenia and other psychotic disorders. Additionally, studies have indicated that it may have lower propensity for causing extrapyramidal symptoms compared to other antipsychotics .

The synthesis of 2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine typically involves multi-step organic reactions:

  • Formation of Dibenzo Diazepine Core: The initial step usually involves constructing the dibenzo diazepine framework through cyclization reactions.
  • Chlorination: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the appropriate position.
  • Piperazine Functionalization: The final step involves the introduction of the 4-methylpiperazine moiety through nucleophilic substitution or coupling reactions .

This compound has applications primarily in pharmacology as an antipsychotic medication. Its unique structure allows it to interact with various neurotransmitter systems, making it a candidate for research into new therapeutic agents for mental health disorders. Additionally, it may serve as a reference compound in studies aimed at understanding structure-activity relationships within similar classes of drugs .

Interaction studies have shown that 2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine has a complex profile when interacting with neurotransmitter receptors. It has been found to exhibit:

  • Dopamine Receptor Antagonism: Effective in reducing dopaminergic activity associated with psychosis.
  • Serotonin Receptor Modulation: Alters serotonin signaling pathways, which may contribute to its therapeutic effects.
  • Potential Drug Interactions: Studies indicate that co-administration with other medications may alter its efficacy and safety profile due to competitive binding at receptor sites .

Several compounds share structural and functional similarities with 2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine. Notable examples include:

Compound NameMolecular FormulaKey Features
ClozapineC18H19ClN4C_{18}H_{19}ClN_{4}Well-established antipsychotic; higher risk of agranulocytosis
DeschloroclozapineC17H18N4C_{17}H_{18}N_{4}Active metabolite of clozapine; lower potency
8-Chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepineC17H17ClN4C_{17}H_{17}ClN_{4}Impurity of clozapine; similar pharmacological properties

The uniqueness of 2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine lies in its specific modifications that enhance its receptor binding profile while potentially reducing side effects associated with traditional antipsychotics like clozapine .

2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine, also known as isoclozapine, is a dibenzazepine derivative characterized by a specific molecular structure that includes a chlorine atom at the 2-position [2]. The compound has a well-defined molecular formula and weight that contribute to its chemical identity and behavior [5].

PropertyValue
Molecular FormulaC18H19ClN4
Molecular Weight326.82 g/mol
Elemental CompositionCarbon (66.15%), Hydrogen (5.86%), Chlorine (10.85%), Nitrogen (17.14%)

The molecular structure consists of a dibenzo(b,e)(1,4)diazepine core with a chlorine substituent at the 2-position and a 4-methyl-1-piperazinyl group at the 11-position [2] [4]. This specific arrangement of atoms contributes to the compound's physical and chemical properties, including its reactivity and stability [5]. The molecular weight of 326.82 g/mol places it in the medium molecular weight range for pharmaceutical compounds [6].

The elemental composition reveals a predominance of carbon atoms (66.15%) in the structure, which is consistent with the presence of two benzene rings in the dibenzazepine core [2] [5]. The nitrogen content (17.14%) reflects the presence of four nitrogen atoms in the molecule: two in the diazepine ring and two in the piperazine moiety [3]. The chlorine atom contributes 10.85% to the molecular weight, while hydrogen accounts for 5.86% [5].

Crystalline Structure and Morphology

The crystalline structure and morphology of 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine have not been fully characterized in the scientific literature, but some general properties can be inferred from studies on related compounds [24] [25].

PropertyDescription
Crystal SystemNot fully characterized in literature
Crystal HabitForms brittle flake-like structures
MorphologyCan exist in crystalline and amorphous forms
Physical AppearanceYellow, crystalline powder

The compound typically appears as a yellow crystalline powder in its pure form [4]. Scanning electron microscopy studies of related dibenzazepine derivatives have shown that these compounds can form brittle flake-like structures when prepared as amorphous dispersions [25]. This morphological characteristic is important for understanding the physical properties and potential processing behavior of the compound [24].

X-ray diffraction patterns of related compounds in the same chemical class show characteristic intense peaks, indicating crystalline structures [25]. For instance, clozapine, which differs from 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine only in the position of the chlorine atom, demonstrates characteristic peaks between 2-theta values of 10, 17, 19.5, 21, 23.7, 25, and 30 degrees [25]. Similar diffraction patterns might be expected for 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine, though specific studies on this particular compound are limited [24].

The compound can exist in both crystalline and amorphous forms, with the latter potentially offering advantages in terms of solubility and dissolution rate [25]. Differential scanning calorimetry studies of related compounds have shown distinct thermal behaviors for crystalline versus amorphous forms, with the crystalline form typically exhibiting a sharp melting endotherm [25].

Solubility Parameters and Solution Behavior

The solubility characteristics of 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine are crucial for understanding its behavior in various environments and its potential applications [11] [12].

PropertyCharacteristic
Aqueous SolubilityLow water solubility
Organic Solvent SolubilitySoluble in organic solvents like methanol
pH-Dependent SolubilityIncreased solubility in acidic conditions

2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine exhibits low aqueous solubility, which is a common characteristic of compounds in this chemical class [11]. This limited water solubility can be attributed to the hydrophobic nature of the dibenzazepine core and the presence of the chlorine substituent [22]. The compound shows significantly higher solubility in organic solvents such as methanol, ethanol, and acetonitrile, which is consistent with its relatively lipophilic character [12].

The solubility of 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine is pH-dependent, with increased solubility observed under acidic conditions [22]. This pH-dependent solubility is related to the basic nature of the compound, particularly the presence of the piperazine moiety, which can become protonated in acidic environments, enhancing water solubility [11] [22]. Conversely, in neutral or basic conditions, the compound exists predominantly in its non-ionized form, resulting in lower aqueous solubility [22].

Studies on related compounds have shown that the dissolution rate and solubility can be influenced by the crystalline form of the compound [25]. The amorphous form typically exhibits higher apparent solubility and dissolution rate compared to the crystalline form due to the higher energy state of the amorphous structure [25]. This phenomenon might also apply to 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine, though specific studies on this particular aspect are limited [12].

Partition Coefficient and Lipophilicity

The partition coefficient and lipophilicity of 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine are important parameters that influence its distribution in biological systems and its interaction with various environments [13] [14].

PropertyValue
Log P (octanol/water)Moderately lipophilic
Lipophilicity ClassificationClass II drug according to Biopharmaceutics Classification System

2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine is classified as moderately lipophilic, which is consistent with its chemical structure containing both hydrophobic (dibenzazepine core, chlorine substituent) and hydrophilic (piperazine moiety) components [13]. According to the Biopharmaceutics Classification System, it can be categorized as a Class II compound, characterized by low aqueous solubility and good permeation properties through biological membranes [22].

The lipophilicity of 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine is influenced by several structural features [14]. The dibenzazepine core contributes significantly to the lipophilic character of the molecule, while the piperazine moiety introduces a degree of hydrophilicity [13]. The position of the chlorine substituent at the 2-position also affects the overall lipophilicity, with chlorine generally increasing lipophilicity due to its hydrophobic nature [14] [15].

Studies on related compounds have shown that the partition coefficient can be influenced by the ionization state of the molecule, which is pH-dependent [15]. At physiological pH (approximately 7.4), a significant proportion of 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine may exist in its ionized form, which would reduce its effective lipophilicity compared to the non-ionized form [13] [22].

The moderate lipophilicity of 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine suggests a balance between aqueous solubility and membrane permeability, which is an important consideration for understanding its behavior in various environments [14] [15].

Stability Profile and Degradation Pathways

Understanding the stability profile and degradation pathways of 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine is essential for predicting its behavior under various storage and handling conditions [17] [26].

PropertyCharacteristic
Stability ClassificationSusceptible to degradation under certain conditions
Primary Degradation PathwaysAcidic hydrolysis, oxidative stress, photodegradation
Degradation ProductsForms clozapine lactam as primary degradation product
Stability ConditionsMore stable in neutral pH conditions than acidic or basic

2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine, like other compounds in its class, is susceptible to degradation under certain conditions, including exposure to acidic or basic environments, oxidative stress, and light [26]. Studies on related compounds have identified several degradation pathways that may also apply to this compound [26] [27].

Acidic hydrolysis represents one of the primary degradation pathways for 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine [26]. Under acidic conditions, the compound can undergo hydrolysis, particularly at the diazepine ring, leading to ring opening and formation of degradation products [26]. Oxidative stress, such as exposure to hydrogen peroxide or other oxidizing agents, can also lead to degradation, primarily affecting the piperazine moiety [26] [28].

Photodegradation is another potential degradation pathway, particularly upon exposure to UV light [26]. Studies on related compounds have shown that UV exposure can lead to the formation of specific photodegradation products, though the exact nature of these products for 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine has not been fully characterized [26].

One of the primary degradation products identified in studies of related compounds is the lactam derivative, formed through oxidation of the nitrogen in the diazepine ring [27]. This degradation product has been observed in stability studies of clozapine and may also be relevant for 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine [27].

The stability of 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine is generally better in neutral pH conditions compared to acidic or basic environments [17] [29]. Storage in amber containers to protect from light and in controlled temperature conditions can help maintain the stability of the compound [27] [29].

pKa Values and Ionization Properties

The pKa values and ionization properties of 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine are critical for understanding its behavior in different pH environments and its interaction with biological systems [22] [23].

PropertyValue
pKa Value~4.5 (similar to clozapine)
Ionization BehaviorWeak base
Protonation SitePiperazine nitrogen

2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine is a weak base with a pKa value of approximately 4.5, similar to that of clozapine, which differs only in the position of the chlorine atom [22]. This pKa value indicates that the compound will be partially ionized at physiological pH (7.4), with a significant proportion existing in the non-ionized form [22] [23].

The primary site of protonation in 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine is the nitrogen atom in the piperazine moiety [22]. This nitrogen is more basic than the nitrogen atoms in the diazepine ring due to the electron-donating effect of the adjacent methyl group and the absence of conjugation with aromatic systems [23]. The protonation of this nitrogen significantly affects the solubility and lipophilicity of the compound, as discussed in previous sections [22].

The ionization state of 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine is pH-dependent [22]. In acidic environments (pH < pKa), the compound exists predominantly in its protonated form, which enhances its aqueous solubility but reduces its lipophilicity [22] [23]. Conversely, in basic environments (pH > pKa), the non-ionized form predominates, resulting in lower aqueous solubility but higher lipophilicity [22].

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

326.1298243 g/mol

Monoisotopic Mass

326.1298243 g/mol

Heavy Atom Count

23

UNII

4Q6V732VRT

Other CAS

1977-08-8

Dates

Modify: 2023-07-20

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